

physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Amino-4-(methylamino)phenyl)ethanone

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An In-depth Technical Guide to 1-(3-Amino-4-(methylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(3-Amino-4-(methylamino)phenyl)ethanone**, a versatile intermediate compound with applications in the pharmaceutical and dye industries. This document consolidates available data on its chemical identity, physicochemical properties, and provides a plausible synthetic route and analytical methodology based on established chemical principles, owing to the limited availability of specific experimental protocols in public literature. While the compound is noted for its role as a precursor to bioactive molecules, specific interactions with biological signaling pathways have not been extensively documented.

Chemical Identity and Physical Properties

1-(3-Amino-4-(methylamino)phenyl)ethanone is a substituted aromatic ketone. Its core structure consists of an acetophenone moiety with amino and methylamino substituents on the phenyl ring.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	1-(3-Amino-4-(methylamino)phenyl)ethanone	N/A
CAS Number	18076-19-2	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1]
Molecular Weight	164.21 g/mol	[1]
Appearance	Brown solid	[1]
Melting Point	119-123 °C	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A

Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of **1-(3-Amino-4-(methylamino)phenyl)ethanone** is not readily available in the surveyed literature. However, a plausible and commonly employed synthetic route can be proposed based on standard organic chemistry transformations. A likely precursor is 4'-Fluoro-3'-nitroacetophenone.[2][3] The synthesis would involve a two-step process: nucleophilic aromatic substitution of the fluorine atom with methylamine, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **1-(3-Amino-4-(methylamino)phenyl)ethanone**.

Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoro-3'-nitroacetophenone in a suitable polar aprotic solvent such as dimethylformamide (DMF).
- Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas).
- Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to obtain crude 1-(4-(methylamino)-3-nitrophenyl)ethanone.

Step 2: Synthesis of **1-(3-Amino-4-(methylamino)phenyl)ethanone**

- To a solution of 1-(4-(methylamino)-3-nitrophenyl)ethanone in a suitable solvent like ethanol or ethyl acetate, add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).^{[4][5][6]}
- If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and stir until the reaction is complete as monitored by TLC.
- If using chemical reduction, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
- After the reaction is complete, neutralize the reaction mixture (if an acid was used) and extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification and Analysis

Purification

The crude **1-(3-Amino-4-(methylamino)phenyl)ethanone** can be purified by standard laboratory techniques.

Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Column Chromatography: For higher purity, column chromatography using silica gel is a viable option. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl acetate, would likely be effective for separating the desired product from impurities.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of **1-(3-Amino-4-(methylamino)phenyl)ethanone**.^{[7][8][9]}

- **Column:** C18 stationary phase.
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- **Detection:** UV detection at a wavelength corresponding to the absorbance maximum of the compound.



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Caption: A typical workflow for HPLC analysis.

Spectral Data (Predicted)

Specific spectral data for **1-(3-Amino-4-(methylamino)phenyl)ethanone** is not publicly available. The following are predicted spectral characteristics based on the structure and data

from similar compounds.[\[10\]](#)[\[11\]](#)

Table 2: Predicted Spectral Data

Technique	Predicted Characteristics
¹ H NMR	Aromatic protons (multiplets in the range of 6.0-7.5 ppm), methyl protons of the acetyl group (singlet around 2.5 ppm), methyl protons of the methylamino group (singlet around 2.8-3.0 ppm), and protons of the amino and methylamino groups (broad singlets).
¹³ C NMR	Carbonyl carbon (around 197 ppm), aromatic carbons (in the range of 110-150 ppm), methyl carbon of the acetyl group (around 26 ppm), and methyl carbon of the methylamino group (around 30 ppm).
IR Spectroscopy	N-H stretching vibrations (around 3300-3500 cm ⁻¹), C=O stretching vibration (around 1670 cm ⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of 164.21.

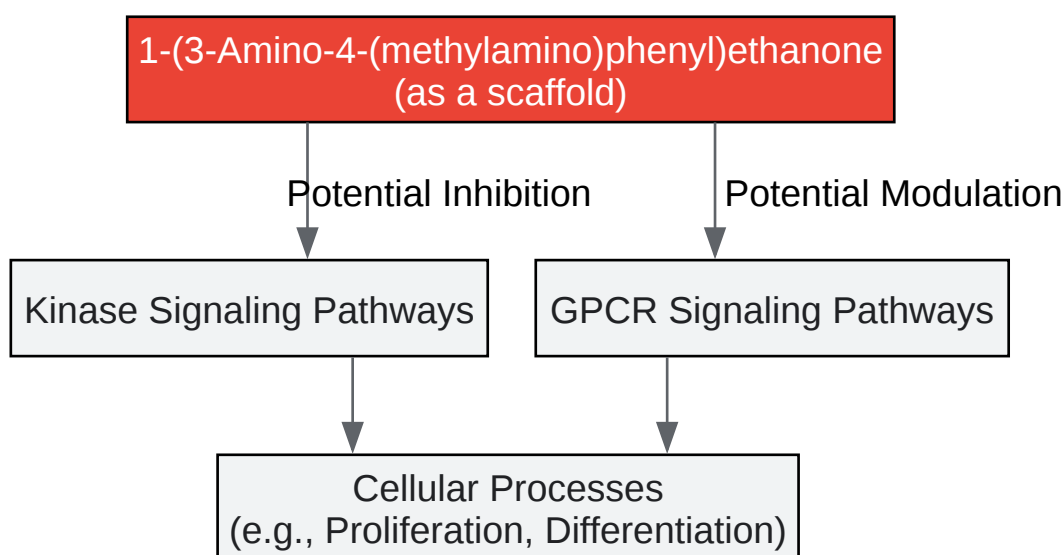
Biological Activity and Signaling Pathways

1-(3-Amino-4-(methylamino)phenyl)ethanone is primarily documented as an intermediate in the synthesis of pharmaceuticals, particularly for potential applications in neurology and oncology.[\[1\]](#) However, there is a lack of specific studies in the public domain detailing its direct biological activity or its interaction with specific signaling pathways.

Derivatives of similar aminophenyl ethanone and aminoquinazoline structures have been investigated as kinase inhibitors.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) It is plausible that **1-(3-Amino-4-(methylamino)phenyl)ethanone** could serve as a scaffold for the development of inhibitors

targeting various kinases involved in cell signaling cascades, such as those implicated in cancer cell proliferation.

Given its aromatic amine structure, it could also be a precursor for compounds that interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.[17][18][19][20] However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.



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References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinnno.com [nbinnno.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 10. p-Aminoacetophenone | C₈H₉NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3'-Aminoacetophenone | C₈H₉NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 16. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099019#physical-and-chemical-properties-of-1-3-amino-4-methylamino-phenyl-ethanone>]

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